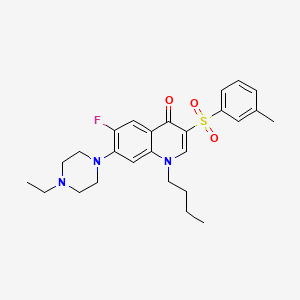

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a quinoline core substituted with a 3-methylbenzenesulfonyl group at position 3, a 4-ethylpiperazinyl moiety at position 7, a fluorine atom at position 6, and a butyl chain at position 1. The structural complexity of this molecule is designed to optimize interactions with biological targets, particularly in antimicrobial or anticancer contexts. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation, as outlined in analogous procedures .

Properties

IUPAC Name |

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-4-6-10-30-18-25(34(32,33)20-9-7-8-19(3)15-20)26(31)21-16-22(27)24(17-23(21)30)29-13-11-28(5-2)12-14-29/h7-9,15-18H,4-6,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOPAKRMKHIIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinolone core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the butyl group: This can be done via alkylation using butyl halides in the presence of a base.

Piperazine substitution: The final step involves the substitution of the piperazine ring, which can be done using ethylpiperazine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, sulfonyl chlorides, fluorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated analogs.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit key enzymes involved in biological processes.

Receptor binding: It may bind to specific receptors, modulating their activity.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs within the 1,4-dihydroquinolin-4-one family. Key differences lie in the substituents at positions 1, 3, and 7, which significantly influence pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Position 1: N-Alkyl Chain

- 1-Ethyl analogs (e.g., 1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one, ): Shorter alkyl chains may reduce metabolic stability but increase aqueous solubility .

- 1-Pentyl derivatives (e.g., 3-(4-methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one, ): Longer chains (e.g., pentyl) further increase lipophilicity but risk poor solubility .

Position 3: Sulfonyl/Aroyl Groups

- 3-(4-Chlorophenyl)sulfonyl analogs (e.g., 1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one, ): Chlorine substituents increase electronegativity, possibly enhancing receptor affinity but reducing metabolic stability .

- 3-Aroyl derivatives (e.g., 1-butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one, ): Aroyl groups (e.g., naphthoyl) introduce aromatic π-π interactions but may decrease solubility .

Position 7: Nitrogen-Containing Heterocycles

- 7-(4-Ethylpiperazin-1-yl) : The ethylpiperazine group provides moderate basicity and hydrogen-bonding capacity, critical for interactions with enzymes like topoisomerases or peptidoglycan synthases .

- 7-Pyrrolidin-1-yl derivatives (e.g., 3-(4-ethylphenyl)sulfonyl-6-fluoro-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one, ): Pyrrolidine’s smaller ring size may alter steric interactions .

Key Research Findings

Synthetic Feasibility: The target compound is synthesized via routes similar to those for 3-aroyl-1,4-dihydroquinolin-4-ones, involving alkylation, sulfonylation, and piperazine coupling .

Structure-Activity Relationship (SAR) :

- Fluorine at position 6 enhances metabolic stability and electronegativity .

- Ethylpiperazine at position 7 balances solubility and target engagement compared to morpholine or pyrrolidine .

Potential Applications: Analogous compounds exhibit antimicrobial and anticancer activity, suggesting the target molecule could be optimized for dual therapeutic roles .

Biological Activity

1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits significant biological activity, which has been the subject of various research studies. This article will delve into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 471.6 g/mol. The structure features a quinoline core substituted with a butyl group, a fluoro group, and a sulfonamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H30FN3O3S |

| Molecular Weight | 471.6 g/mol |

| CAS Number | 892785-99-8 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The compound acts through multiple mechanisms:

1. Enzyme Inhibition: It inhibits key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, disrupting cellular processes essential for bacterial growth and proliferation .

2. Receptor Modulation: The compound modulates G-protein coupled receptors (GPCRs), affecting various signal transduction pathways that can lead to altered cellular responses.

3. Anti-inflammatory Effects: Substituents like the sulfonamide group enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

Pharmacological Studies

Research has indicated that this compound exhibits potent anti-neuroinflammatory effects and shows promise in treating conditions such as neurodegenerative diseases.

Case Study: Neuroinflammation

A study demonstrated that derivatives of quinoline compounds, including the target compound, significantly reduced neuroinflammatory markers in animal models. The introduction of electron-withdrawing groups was shown to enhance lipophilicity and bioavailability, leading to improved therapeutic outcomes .

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Enzyme Inhibition | Effective against DNA gyrase and topoisomerase |

| Anti-inflammatory | Reduces neuroinflammatory markers in vivo |

| Modulation of GPCRs | Alters signal transduction pathways |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential as a lead compound for drug development. The crystal structure analysis revealed insights into its molecular interactions and stability, which are crucial for understanding its biological activity .

Synthesis Pathway

The synthesis involves several steps:

- Formation of Intermediate: N-ethylpiperazine reacts with 6-fluoro-3,4-dihydronaphthalen-1(2H)-one under specific conditions.

- Claisen–Schmidt Condensation: Further reactions with substituted benzaldehydes enhance biological properties by introducing additional functional groups.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in clinical settings are critical next steps.

Q & A

Basic Questions

Q. What are the critical steps and optimization parameters for synthesizing 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?

- Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution at the quinoline core, sulfonylation, and piperazine coupling. Key steps:

Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.

Sulfonylation : Reaction with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .

Piperazine coupling : Use of 4-ethylpiperazine under reflux in DCM or DMSO, with catalytic triethylamine to enhance nucleophilicity .

- Optimization :

- Temperature : Controlled heating (60–80°C) for piperazine coupling to improve yield.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer : A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification .

- X-ray Crystallography : For absolute configuration determination; SHELXL software refines crystallographic data .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Answer :

- Minimum Inhibitory Concentration (MIC) assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening : Mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can SHELX software improve structural refinement for X-ray crystallography of this compound?

- Answer : SHELXL enables high-precision refinement of crystallographic

- Twinned data handling : Robust algorithms resolve overlapping reflections common in sulfonylated quinoline derivatives .

- Hydrogen atom placement : Riding models or free refinement for accurate thermal parameter estimation.

- Validation tools : CheckCIF reports ensure structural integrity (e.g., R-factor < 5%, bond angle deviations < 0.01Å) .

Q. How to resolve contradictions in biological activity data across studies?

- Answer :

- Assay standardization : Use identical bacterial strains, growth media, and inoculum sizes to minimize variability .

- Dose-response validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 µM) and triplicate replicates.

- Statistical analysis : Apply ANOVA or Student’s t-test to identify significant differences (p < 0.05). Confounding factors (e.g., solvent DMSO cytotoxicity) must be controlled .

Q. What computational strategies enhance pharmacokinetic optimization of this compound?

- Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethylpiperazine chain length) to improve logP (target: 2–3) and solubility.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., DNA gyrase for antimicrobial activity) .

- ADMET prediction : SwissADME or pkCSM models assess permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability (CYP450 interactions) .

Q. How to design derivatives with improved target selectivity?

- Answer :

- Bioisosteric replacement : Substitute the 3-methylbenzenesulfonyl group with pyridine-3-sulfonyl to reduce off-target effects.

- Protease inhibition assays : Screen against related enzymes (e.g., topoisomerase IV vs. DNA gyrase) to identify selective analogs.

- Dynamic light scattering (DLS) : Monitor aggregation tendencies that may cause false-positive activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.